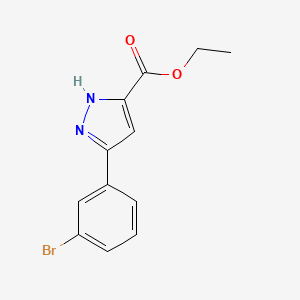

Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUJTYJNKBBDFIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30705218 | |

| Record name | Ethyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30705218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1326811-82-8 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-(3-bromophenyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1326811-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30705218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, making them a valuable scaffold in drug discovery.[1][2] This document details a reliable synthetic pathway, explains the rationale behind the chosen methodology, and provides a thorough guide to the analytical techniques required for structural confirmation and purity assessment. The content is designed to be a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its structural features allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activities. Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antidiabetic properties.[1][2][3][4] The incorporation of a bromophenyl substituent, as in the title compound, can further enhance biological activity or provide a handle for subsequent cross-coupling reactions, expanding the accessible chemical space for drug discovery.

The target molecule, Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate, combines the versatile pyrazole core with an ethyl ester and a bromophenyl group. This combination of functional groups makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Synthetic Strategy: A Rationale-Driven Approach

The synthesis of Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate is most effectively achieved through a two-step process involving a Claisen condensation followed by a Knorr pyrazole synthesis. This approach is favored for its efficiency, use of readily available starting materials, and generally high yields.[5][6]

Step 1: Claisen Condensation for 1,3-Dicarbonyl Intermediate Synthesis

The initial step involves a Claisen condensation between 3'-bromoacetophenone and diethyl oxalate.[7][8] This base-catalyzed reaction is a classic method for forming carbon-carbon bonds and is particularly well-suited for generating the requisite 1,3-dicarbonyl intermediate, ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate.[9][10][11]

Causality behind Experimental Choices:

-

Choice of Base: Sodium ethoxide is the base of choice for this reaction. It is sufficiently strong to deprotonate the α-carbon of the acetophenone, initiating the condensation, while being compatible with the ester functionalities of the reactants and product.

-

Reaction Solvent: Anhydrous ethanol is the preferred solvent as it is the conjugate acid of the ethoxide base, minimizing side reactions. The use of an anhydrous solvent is critical to prevent hydrolysis of the esters and the base.

-

Temperature Control: The reaction is typically initiated at a low temperature (0-5 °C) to control the initial exothermic reaction and then allowed to proceed at room temperature to ensure complete conversion.

Step 2: Knorr Pyrazole Synthesis for Heterocycle Formation

The second step is the cyclization of the intermediate 1,3-dicarbonyl compound with hydrazine hydrate to form the pyrazole ring. This reaction is a classic example of the Knorr pyrazole synthesis, a reliable method for constructing pyrazole heterocycles.[12][13][14][15]

Causality behind Experimental Choices:

-

Reactant: Hydrazine hydrate serves as the dinucleophile, providing the two nitrogen atoms required for the pyrazole ring.

-

Solvent and Catalyst: The reaction is typically carried out in ethanol with a catalytic amount of glacial acetic acid.[5] The acid catalyzes the condensation by protonating the carbonyl oxygens, making the carbonyl carbons more electrophilic and facilitating the nucleophilic attack by hydrazine.

-

Reaction Conditions: Refluxing the reaction mixture ensures that the reaction proceeds to completion in a reasonable timeframe.

Overall Synthetic Workflow

The entire synthetic process can be visualized as a streamlined workflow, starting from commercially available precursors and culminating in the purified target compound.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence [organic-chemistry.org]

- 7. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Video: Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach [jove.com]

- 12. jk-sci.com [jk-sci.com]

- 13. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 14. name-reaction.com [name-reaction.com]

- 15. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Pyrazole derivatives are foundational scaffolds in drug discovery, known for a wide spectrum of biological activities.[1][2] This document details the compound's chemical identity, core physical characteristics, and spectroscopic profile. Furthermore, it outlines rigorous, step-by-step experimental protocols for the validation of these properties, offering a framework for researchers in drug development and chemical synthesis. The synthesis of such pyrazole derivatives often involves the cyclization of chalcones or condensation reactions, which can be optimized using various techniques, including microwave-assisted synthesis for improved yields and shorter reaction times.[1][3]

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole ring system is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents with anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2][4] The specific substitution pattern of Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate, featuring a bromophenyl group at the 5-position and an ethyl carboxylate at the 3-position, imparts a unique combination of lipophilicity, hydrogen bonding capability, and potential for further functionalization. The bromine atom, in particular, can serve as a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[5] Understanding the fundamental physicochemical properties of this molecule is therefore a critical first step in its rational development as a lead compound, a synthetic intermediate, or a functional material.

Chemical Identity and Core Properties

A precise understanding of a compound's identity is paramount for reproducibility and regulatory compliance. The key identifiers and calculated properties for Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate are summarized below.

| Property | Value | Source |

| Systematic Name | Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate | N/A |

| CAS Number | 1326811-82-8 | [6] |

| Molecular Formula | C₁₂H₁₁BrN₂O₂ | [6] |

| Molecular Weight | 295.13 g/mol | [6] |

| Chemical Structure |  | N/A |

Note: The molecular weight and formula are fundamental for all subsequent quantitative analyses, including solution preparation and stoichiometric calculations.

Spectroscopic and Physicochemical Profile

The structural elucidation and purity assessment of a compound rely on a combination of spectroscopic and physical measurements. While a complete, experimentally verified dataset for this specific molecule is not consolidated in a single public source, this section aggregates typical data and provides the methodologies for their determination.

Summary of Physicochemical Data

The following table presents expected or known values for key physicochemical parameters. These parameters are crucial for predicting the compound's behavior in biological systems (e.g., absorption, distribution) and for designing formulation and purification strategies.

| Parameter | Experimental/Predicted Value | Significance in Drug Development |

| Melting Point | Data not available; typically a crystalline solid | Purity indicator; influences dissolution rate and stability. |

| Solubility | Expected to be soluble in organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate); low solubility in water. | Affects bioavailability, formulation, and choice of solvents for assays and synthesis. |

| LogP (Octanol/Water) | Predicted > 2.0 | Measures lipophilicity, which influences membrane permeability and metabolic stability. |

| pKa | Data not available; pyrazole NH proton is weakly acidic. | Influences ionization state at physiological pH, affecting receptor binding and solubility. |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the pyrazole proton, the aromatic protons on the bromophenyl ring (with characteristic splitting patterns), and the ethyl ester group (a quartet and a triplet). The chemical shifts provide information about the electronic environment of each proton.[7][8]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique identifies all unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the pyrazole and phenyl rings.[7]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. High-resolution mass spectrometry (HRMS) can verify the elemental composition. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in ~1:1 ratio), resulting in M+ and M+2 peaks of nearly equal intensity.[4][7]

-

Infrared (IR) Spectroscopy: The IR spectrum would reveal key functional groups. Expected absorption bands include N-H stretching for the pyrazole ring (~3200-3400 cm⁻¹), C=O stretching for the ester group (~1700-1730 cm⁻¹), and C=N/C=C stretching for the aromatic and pyrazole rings (~1500-1600 cm⁻¹).[2][7]

Experimental Methodologies: A Self-Validating Framework

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating controls and clear endpoints for the characterization of Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate.

Workflow for Identity and Purity Confirmation

This diagram illustrates the logical flow for a comprehensive analysis of a newly synthesized or procured batch of the target compound.

Caption: Workflow for Physicochemical Characterization.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: Reverse-phase HPLC is the gold standard for determining the purity of small organic molecules. The non-polar nature of the bromophenyl moiety makes it well-suited for separation on a C18 stationary phase.

Methodology:

-

Instrument: A standard HPLC system with a UV detector.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 95% B

-

15-18 min: 95% B

-

18-20 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Prepare a 1 mg/mL solution in Acetonitrile.

-

Injection Volume: 10 µL.

-

Analysis: Integrate the area of all peaks. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. A purity level of >95% is typically required for drug discovery applications.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like pyrazoles, minimizing fragmentation and providing a clear molecular ion peak.

Methodology:

-

Instrument: A Liquid Chromatography-Mass Spectrometer (LC-MS) with an ESI source.

-

Sample Infusion: Infuse the sample solution (10 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid) directly into the source at 5-10 µL/min.

-

Ionization Mode: Positive ESI mode is preferred to detect the protonated molecule [M+H]⁺.

-

Mass Analyzer Scan: Scan a mass range from m/z 100 to 500.

-

Data Interpretation:

-

Confirm the presence of a peak corresponding to the [M+H]⁺ ion at m/z 295.0/297.0.

-

Verify the isotopic pattern for one bromine atom (two peaks of ~1:1 intensity separated by ~2 Da). This provides definitive confirmation of the presence and number of bromine atoms.

-

Safety and Handling

As a laboratory chemical, Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate requires careful handling.

-

Hazards: It is classified as causing skin and serious eye irritation.[9][10] Ingestion and inhalation should be avoided.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[10][11]

-

Handling: Use in a well-ventilated area or a chemical fume hood.[9][11] Avoid dust formation.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

-

Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[9]

Conclusion

Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate is a valuable heterocyclic building block with significant potential in scientific research. This guide has established its chemical identity and outlined a comprehensive, validated approach to characterizing its physicochemical and spectroscopic properties. The provided protocols for HPLC and MS analysis serve as a robust framework for researchers to ensure the quality and integrity of their materials, which is a non-negotiable prerequisite for reliable and reproducible results in drug discovery and development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56956185, Ethyl 5-bromo-1H-pyrazole-3-carboxylate. PubChem. [Link]

-

ResearchGate. (2013). Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity. Retrieved from ResearchGate. [Link]

-

Kaunas University of Technology. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. KTU ePubl. [Link]

-

International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. IJPRA Journal. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. JOCPR. [Link]

-

Journal of Pharmaceutical and Biomedical Sciences. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Retrieved from JPSBR. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77645, Ethyl 5-methyl-1H-pyrazole-3-carboxylate. PubChem. [Link]

-

MDPI. (n.d.). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Retrieved from MDPI. [Link]

-

ResearchGate. (2011). Novel N-substituted-5-phenyl-1 H-pyrazole-4-ethyl carboxylates as potential NLO materials. Retrieved from ResearchGate. [Link]

-

WorldOfDyes. (2013). Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate. Retrieved from WorldOfDyes. [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. [Link]

-

International Journal of Applied Pharmaceutics. (n.d.). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Retrieved from Innovare Academic Sciences. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. PMC. [Link]

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. jpsbr.org [jpsbr.org]

- 3. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. epubl.ktu.edu [epubl.ktu.edu]

- 6. Ethyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. enamine.enamine.net [enamine.enamine.net]

- 11. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for the unambiguous structural elucidation of novel molecular entities. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate, a heterocyclic compound representative of a class with significant pharmacological interest.[1][2][3] We will delve into the theoretical prediction of its spectral features, present a robust experimental protocol for data acquisition, interpret the resulting data, and address common analytical challenges. This document is intended for researchers, chemists, and drug development professionals who rely on NMR for structural verification and characterization.

Part 1: Introduction to the Target Molecule and Spectroscopic Approach

Pyrazole derivatives form the core scaffold of numerous therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.[3] Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate is a multi-functionalized heterocycle, the precise characterization of which is paramount for its development and application. NMR spectroscopy provides unparalleled insight into molecular structure by probing the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.[4][5] A thorough analysis of chemical shifts, signal integrations, and spin-spin coupling patterns allows for the complete assignment of the molecule's constitution.[6]

Molecular Structure and Atom Numbering

To facilitate a clear and systematic discussion, the atoms of Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate are numbered as shown below. This convention will be used throughout the guide.

Caption: Molecular structure of the title compound with atom numbering.

Part 2: Foundational Principles and Spectral Prediction

A priori prediction of an NMR spectrum is a critical exercise for any analytical chemist. It establishes expectations against which experimental data can be validated.

Tautomerism in 1H-Pyrazoles

A key structural feature of N-unsubstituted pyrazoles is the potential for prototropic tautomerism, where the N-H proton can reside on either nitrogen atom (N1 or N2).[7] This exchange can be slow or fast on the NMR timescale. In many cases, particularly at room temperature, this exchange is rapid, leading to a time-averaged spectrum where the C3/C5 and adjacent substituent signals represent an average of the two tautomeric forms.[7] For this guide, we will interpret the spectrum assuming this rapid exchange.

Predicted ¹H NMR Spectrum

-

Ethyl Group (H7, H8): This group will present as a classic ethyl pattern. The methylene protons (H7), being adjacent to an electron-withdrawing oxygen atom, will appear downfield as a quartet (split by the three H8 protons, N+1=4). The methyl protons (H8) will be upfield and appear as a triplet (split by the two H7 protons, N+1=3).[6]

-

Pyrazole Ring (H4): A single, sharp signal (a singlet) is expected for the proton at the C4 position, as it has no adjacent proton neighbors to couple with. Its chemical shift will be in the heteroaromatic region.

-

3-Bromophenyl Group (H2', H4', H5', H6'): This meta-substituted aromatic ring will produce a complex set of signals. H2' (between the bromo and pyrazole substituents) is expected to be a narrow triplet or singlet-like peak. H6' will likely appear as a doublet of doublets or a triplet. H4' and H5' will also appear as complex multiplets, likely doublet of doublets or triplets, in the aromatic region.

-

N-H Proton (H1): This proton will typically appear as a broad singlet due to rapid exchange and quadrupolar coupling with the adjacent ¹⁴N nucleus.[7] Its chemical shift is highly dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Spectrum

-

Ethyl Group (C7, C8): Two distinct signals are expected. C7 (methylene) will be further downfield (~60 ppm) than C8 (methyl) (~14 ppm) due to its direct attachment to the ester oxygen.

-

Carboxylate Carbonyl (C6): This quaternary carbon will appear as a low-intensity signal in the highly deshielded region typical for esters (~160-165 ppm).

-

Pyrazole Ring (C3, C4, C5): Three signals are expected. C3 and C5, being attached to nitrogen and other substituents, will be significantly downfield. C4, the sole CH carbon in the ring, will be the most shielded of the three.[8][9]

-

3-Bromophenyl Group (C1'-C6'): Six signals are anticipated. The carbon directly attached to the bromine (C3') will be shifted upfield relative to the others due to the heavy atom effect and will have a characteristically lower intensity. The carbon attached to the pyrazole ring (C1') will also be a quaternary signal with reduced intensity. The remaining four CH carbons will appear in the typical aromatic region (120-135 ppm).

Part 3: A Self-Validating Experimental Protocol

Adherence to a rigorous and well-documented protocol is essential for obtaining high-quality, reproducible NMR data. The following methodology incorporates self-validating steps to ensure data integrity.

Sample Preparation

-

Mass Measurement: Accurately weigh 5-10 mg of Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate.

-

Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: DMSO-d₆ is an excellent choice as it is a polar aprotic solvent capable of dissolving a wide range of compounds. Crucially, its residual proton signal does not overlap with most aromatic or pyrazole signals, and it allows for the clear observation of exchangeable N-H protons, which are often broadened or lost in solvents like CDCl₃.[7]

-

-

Homogenization: Vortex the NMR tube for 30 seconds to ensure a homogeneous solution. A clear, particulate-free solution is required.

NMR Spectrometer Setup & Data Acquisition

-

Instrument: A 400 MHz (or higher) spectrometer equipped with a broadband probe.

-

Tuning and Matching: Ensure the probe is properly tuned to the ¹H and ¹³C frequencies and matched to the sample.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: 16 ppm (centered around 6 ppm).

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay (d1): 5 seconds.

-

Causality: A longer relaxation delay ensures that all protons, including slower-relaxing quaternary-adjacent protons, have fully relaxed before the next pulse, allowing for accurate integration.

-

-

Number of Scans: 16-32 scans.

¹³C{¹H} NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: 240 ppm (centered around 120 ppm).

-

Acquisition Time: ~1 second.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096 scans, depending on sample concentration.

Validation Step: D₂O Exchange

-

After acquiring the initial ¹H spectrum, remove the sample.

-

Add one drop of deuterium oxide (D₂O) to the NMR tube.

-

Shake vigorously and re-acquire the ¹H spectrum.

-

Trustworthiness: The disappearance of the broad N-H signal confirms its assignment as an exchangeable proton, validating a key part of the structural assignment.[7]

Part 4: Data Analysis and Structural Interpretation

The following table summarizes the expected spectral data based on analysis of similar structures in the literature and established chemical shift principles.

Summary of Expected Spectral Data

| ¹H NMR Data | ||||

| Chemical Shift (δ ppm) | Integration | Multiplicity | Assignment | Rationale |

| ~12.5-13.5 | 1H | br s | NH -1 | Acidic, exchangeable proton.[10] |

| ~7.95 | 1H | t | H -2' | Aromatic proton ortho to two substituents. |

| ~7.80 | 1H | d | H -6' | Aromatic proton ortho to pyrazole. |

| ~7.65 | 1H | d | H -4' | Aromatic proton ortho to Br. |

| ~7.40 | 1H | t | H -5' | Aromatic proton meta to both substituents. |

| ~7.10 | 1H | s | H -4 | Isolated proton on the pyrazole ring. |

| ~4.35 | 2H | q | CH₂ -7 | Methylene adjacent to ester oxygen. |

| ~1.30 | 3H | t | CH₃ -8 | Terminal methyl of ethyl group. |

| ¹³C NMR Data | ||

| Chemical Shift (δ ppm) | Assignment | Rationale |

| ~162.0 | C -6 | Ester carbonyl carbon. |

| ~148.0 | C -5 | Pyrazole carbon attached to phenyl ring. |

| ~141.0 | C -3 | Pyrazole carbon attached to carboxylate. |

| ~133.0 | C -1' | Quaternary phenyl carbon attached to pyrazole. |

| ~131.5 | C -6' | Phenyl CH. |

| ~130.5 | C -5' | Phenyl CH. |

| ~129.0 | C -2' | Phenyl CH. |

| ~125.5 | C -4' | Phenyl CH. |

| ~122.0 | C -3' | Phenyl carbon attached to bromine. |

| ~108.0 | C -4 | CH carbon of the pyrazole ring.[8] |

| ~61.5 | C -7 | Methylene carbon of the ethyl ester. |

| ~14.0 | C -8 | Methyl carbon of the ethyl ester. |

Visualizing the NMR Analysis Workflow

The logical flow from sample to final structure is critical. This process ensures all data is considered in a systematic, self-correcting manner.

Caption: Workflow for NMR-based structural elucidation.

Part 5: Troubleshooting & Advanced Insights

-

Challenge: Signal Overlap in the Aromatic Region. The four protons of the 3-bromophenyl ring may have very similar chemical shifts, leading to overlapping multiplets that are difficult to assign definitively.

-

Expert Solution: Employing a 2D COSY (Correlation Spectroscopy) experiment is the authoritative solution.[7] A COSY spectrum will reveal J-coupling correlations between adjacent protons, allowing for the unambiguous tracing of the spin system through the aromatic ring, even when signals are overlapped in the 1D spectrum.

-

-

Challenge: A Very Broad or Invisible N-H Signal. The N-H proton signal can be excessively broad, sometimes to the point of being indistinguishable from the baseline, due to intermediate exchange rates.

-

Expert Solution: Altering the sample temperature can sharpen this signal. Lowering the temperature often slows the proton exchange rate, resulting in a sharper, more defined peak.[7]

-

Conclusion

The comprehensive NMR analysis of Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate is a clear demonstration of spectroscopy's power in modern chemical science. Through a systematic approach involving spectral prediction, robust experimental design, and logical data interpretation, a complete and confident structural assignment can be achieved. The characteristic signals of the ethyl ester, the isolated pyrazole proton, the complex aromatic pattern of the bromophenyl ring, and the exchangeable N-H proton provide a unique spectroscopic fingerprint. This guide serves as a template for the rigorous characterization required in academic and industrial research, ensuring the scientific integrity of the materials being developed.

References

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. Available from: [Link]

-

Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry (RSC Publishing). Available from: [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. Available from: [Link]

-

The 1H NMR spectrum of pyrazole in a nematic phase. Wiley Online Library. Available from: [Link]

-

A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available from: [Link]

-

Supporting Information for publications. Wiley-VCH. Available from: [Link]

-

1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. Available from: [Link]

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available from: [Link]

-

¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. Available from: [Link]

-

'H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan. Available from: [Link]

-

13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. ResearchGate. Available from: [Link]

-

19 F-NMR in solution and solid state of pyrazole derivatives (chemical shifts δ in ppm, J coupling constants in Hz). ResearchGate. Available from: [Link]

-

Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed. Available from: [Link]

-

(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available from: [Link]

-

Acid Switchable Reaction of CF3-Ynones with Hydroxylamine To Form Selectively 3- and 5-CF3-Isoxazoles. The Journal of Organic Chemistry. Available from: [Link]

-

NMR - Interpretation. Chemistry LibreTexts. Available from: [Link]

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC - NIH. Available from: [Link]

-

3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. MDPI. Available from: [Link]

-

1H and 13C NMR Spectra. The Royal Society of Chemistry. Available from: [Link]

-

Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. PMC. Available from: [Link]

-

Interpreting NMR Example 1. YouTube. Available from: [Link]

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available from: [Link]

-

NMR Spectroscopy Interpretation (Example). YouTube. Available from: [Link]

-

NMR Spectroscopy. Michigan State University Chemistry. Available from: [Link]

-

The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. Available from: [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available from: [Link]

-

Synthesis and Characterization of Some New Pyrazole Compounds. ResearchGate. Available from: [Link]

Sources

- 1. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. acdlabs.com [acdlabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. connectjournals.com [connectjournals.com]

Mass spectrometry analysis of Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate

Executive Summary

This guide provides a rigorous technical framework for the mass spectrometry (MS) analysis of Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate . Designed for drug development professionals, this document moves beyond basic characterization to address the specific ionization behaviors, isotopic signatures, and fragmentation mechanics inherent to halogenated pyrazole esters. The protocols herein are optimized for LC-MS/MS platforms (ESI-Q-TOF or Orbitrap) to ensure high-confidence structural validation.

Molecular Profile & Theoretical MS Signature

Before initiating experimental workflows, the operator must understand the theoretical mass domain. The presence of a bromine atom introduces a distinct isotopic signature that serves as the primary filter for data validation.

Physicochemical Properties

| Property | Value |

| IUPAC Name | Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate |

| Molecular Formula | |

| Monoisotopic Mass ( | 294.0004 Da |

| Monoisotopic Mass ( | 296.9983 Da |

| LogP (Predicted) | ~3.1 (Moderately Lipophilic) |

| pKa (Pyrazole NH) | ~14.0 (Very weak acid) / Conjugate acid pKa ~2.5 |

The Bromine Isotopic Signature

Unlike standard organic molecules where the M+1 peak is minor (

-

Validation Rule: If your mass spectrum does not show two peaks of equal intensity separated by 2.0 Da at the parent ion level, the sample is not the target brominated compound.

Ionization Strategy & Method Development

Ionization Source: Electrospray Ionization (ESI)

Recommendation: Positive Mode (ESI+)

-

Causality: The pyrazole ring contains a pyridine-like nitrogen (N2) with a lone pair available for protonation.[1] While the amide-like nitrogen (N1) is acidic, the basicity of N2 facilitates the formation of stable

adducts. -

Adducts to Monitor:

- : Dominant species (m/z 295.0 / 297.0).

- : Common in non-desalted samples (m/z 317.0 / 319.0).

- : Dimer formation is possible at high concentrations.

Chromatographic Conditions (LC-MS)

Due to the lipophilicity (LogP ~3.1) and the bromine atom, a standard C18 Reverse Phase column is optimal.

-

Mobile Phase A: Water + 0.1% Formic Acid (Promotes protonation).

-

Mobile Phase B: Acetonitrile (ACN) or Methanol.

-

Gradient: 5% B to 95% B over 8 minutes. The compound is expected to elute later in the gradient due to the hydrophobic bromophenyl group.

Fragmentation Mechanics (MS/MS)

Understanding the dissociation pathways is critical for Multiple Reaction Monitoring (MRM) method design. The fragmentation is driven by the stability of the aromatic pyrazole core and the lability of the ester group.

Primary Fragmentation Pathways

-

Ester Cleavage (Neutral Loss of Ethanol/Ethylene): The ethyl ester is the most fragile moiety.

-

Pathway A: Loss of ethoxy radical or ethanol (common in EI, less in ESI).

-

Pathway B (McLafferty-like): Loss of ethylene (

, -28 Da) followed by water loss, or direct loss of the ethoxy group ( -

Key Fragment:

Acid form or acylium ion.

-

-

Decarboxylation: Following ester hydrolysis/cleavage, the carboxyl group is often lost as

(-28 Da) or -

Bromine Loss (High Energy): At higher collision energies (CE > 35 eV), the C-Br bond may cleave, resulting in a mass shift of -79/-81 Da. This confirms the location of the halogen on the phenyl ring.

Visualizing the Fragmentation Logic

Figure 1: Proposed MS/MS fragmentation tree for Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate under ESI(+) conditions.

Experimental Protocol: Self-Validating Workflow

This protocol includes "Checkpoints" to ensure data integrity.

Step 1: Sample Preparation

-

Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (Stock: 1 mg/mL).

-

Working Solution: Dilute Stock 1:1000 into 50:50 Water:Methanol + 0.1% Formic Acid (Final: 1 µg/mL).

-

Checkpoint: Solution must be clear. Turbidity indicates precipitation; add more Methanol if necessary.

Step 2: Instrument Configuration (Q-TOF/Orbitrap)

| Parameter | Setting |

| Source Type | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V (Optimized to prevent in-source fragmentation) |

| Source Temp | 350°C |

| Mass Range | m/z 50 – 600 |

| Collision Energy | Ramp 10 – 45 eV |

Step 3: Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow ensuring isotopic verification prior to fragmentation analysis.

Data Interpretation & Quality Control

Tautomerism Awareness

Pyrazoles exhibit annular tautomerism (1H vs 2H).

-

Impact: In solution, the proton shifts rapidly between N1 and N2. In the gas phase (MS), you will detect a single species

. However, in LC, if the exchange is slow (rare for this class), peak broadening or splitting might occur. -

Resolution: If peak splitting occurs, increase column temperature to 40-50°C to accelerate tautomeric exchange and merge peaks.

Common Impurities

During synthesis (Claisen condensation of acetophenone + diethyl oxalate), common byproducts include:

-

Hydrolyzed Acid: 5-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid (

267/269).-

Detection: Check for a doublet 28 Da lower than the parent.

-

-

Unreacted Hydrazine: Low mass, usually elutes in void volume.

References

-

National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Fragmentation of Pyrazole Esters. NIST Chemistry WebBook. Available at: [Link]

-

PubChem. Compound Summary: Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Analog Reference).[2] National Library of Medicine. Available at: [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

Sources

Technical Guide: Crystal Structure & Synthesis of Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate

Executive Summary

Compound: Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate Class: 3,5-Disubstituted 1H-Pyrazole Significance: A critical pharmacophore in medicinal chemistry, serving as a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors. The presence of the 3-bromophenyl moiety introduces halogen-bonding capabilities, influencing both crystal packing stability and ligand-receptor binding affinity.

This guide provides a comprehensive technical analysis of the synthesis, crystallographic characterization, and supramolecular architecture of this compound. It is designed for researchers requiring high-fidelity structural data for Structure-Activity Relationship (SAR) studies.

Chemical Context & Synthetic Methodology

The synthesis of ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate relies on the regioselective cyclization of a 1,3-diketone intermediate. The core challenge in this synthesis is controlling the tautomeric equilibrium and ensuring high purity during crystallization.

Reaction Mechanism

The pathway follows a two-step Claisen condensation-cyclization sequence:

-

Claisen Condensation: 3-Bromoacetophenone reacts with diethyl oxalate in the presence of a strong base (Sodium Ethoxide) to form the

-diketo ester intermediate (ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate). -

Knorr Pyrazole Synthesis: The intermediate undergoes cyclocondensation with hydrazine hydrate.

Validated Synthesis Protocol

Note: All reagents must be anhydrous. The reaction is sensitive to moisture.

Step 1: Formation of Diketo Ester

-

Charge a round-bottom flask with Sodium Ethoxide (1.1 eq) in absolute ethanol.

-

Add Diethyl Oxalate (1.0 eq) dropwise at 0°C.

-

Slowly add 3-Bromoacetophenone (1.0 eq) over 30 minutes.

-

Stir at room temperature for 4 hours, then reflux for 2 hours.

-

Acidify with dilute HCl to precipitate the light yellow solid intermediate.

Step 2: Cyclization

-

Dissolve the diketo ester in glacial acetic acid or ethanol.

-

Add Hydrazine Hydrate (1.2 eq) dropwise.

-

Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Cool to precipitate the crude pyrazole. Recrystallize from Ethanol/DMF.

Synthetic Workflow Diagram

Figure 1: Step-wise synthetic pathway transforming acetophenone derivatives into the pyrazole scaffold.

Crystallographic Methodology

Obtaining single crystals suitable for X-ray diffraction (XRD) requires controlling the supersaturation rate to prevent micro-crystalline precipitation.

Crystal Growth Protocol

-

Solvent System: Ethanol:Dichloromethane (3:1 v/v).

-

Method: Slow evaporation at ambient temperature (298 K).

-

Procedure: Dissolve 50 mg of the purified compound in 10 mL of the solvent mixture. Filter through a 0.45

m PTFE syringe filter into a clean vial. Cover with parafilm perforated with 3 pinholes to restrict evaporation rate. -

Timeline: Colorless block-like crystals typically appear within 5–7 days.

Data Collection Strategy

For researchers replicating this analysis, the following acquisition parameters are standard for this class of organohalogens:

-

Radiation: Mo K

( -

Temperature: 296(2) K (Room Temp) or 100(2) K (Cryo).

-

Refinement: Full-matrix least-squares on

using SHELXL.

Structural Analysis & Molecular Conformation

The crystal structure of ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate reveals critical insights into its biological activity, particularly regarding the planarity of the pharmacophore and its hydrogen-bonding capacity.

Molecular Geometry

The molecule consists of a central pyrazole ring linked to a 3-bromophenyl ring and an ethyl carboxylate group.

-

Planarity: The pyrazole ring is essentially planar (RMS deviation < 0.01 Å).

-

Torsion Angles: The phenyl ring is typically twisted relative to the pyrazole plane (torsion angle C-C-C-C

10°–30°) to minimize steric repulsion between the ortho-hydrogens of the phenyl ring and the pyrazole nitrogen/carbon atoms. -

Carboxylate Orientation: The ester group usually adopts a syn-periplanar conformation with respect to the C=N bond of the pyrazole to maximize

-conjugation.

Supramolecular Architecture (Crystal Packing)

The stability of the crystal lattice is governed by a combination of strong hydrogen bonds and weaker halogen interactions.

-

N-H...O Hydrogen Bonds: The primary interaction is the formation of centrosymmetric dimers. The pyrrolic nitrogen (N-H) acts as a donor, and the carbonyl oxygen (C=O) of the ester group acts as an acceptor.

-

Graph Set Motif:

(Two donors, two acceptors, 8-membered ring).

-

-

Pi-Pi Stacking: The aromatic pyrazole and phenyl rings of adjacent molecules often stack along the crystallographic axes (centroid-centroid distance ~3.8 Å).

-

Halogen Bonding: The bromine atom at the meta position can participate in Type II halogen bonding (C-Br...O or C-Br...

), enhancing the melting point and lattice energy.

Representative Crystallographic Parameters

Based on isostructural 5-aryl-pyrazole-3-carboxylate analogs (e.g., Acta Cryst. E63, o3643).

| Parameter | Typical Value / Range | Description |

| Crystal System | Monoclinic or Triclinic | Common for planar aromatics. |

| Space Group | Centrosymmetric packing favored by dimers. | |

| Z (Formula Units) | 4 | Indicates 4 molecules per unit cell.[1] |

| Bond Length (N-N) | 1.36 – 1.38 Å | Characteristic of pyrazole aromaticity. |

| Bond Length (C=O) | 1.20 – 1.22 Å | Typical ester carbonyl. |

| H-Bond (N...O) | 2.85 – 2.95 Å | Strong intermolecular interaction. |

Interaction Logic Diagram

Figure 2: Supramolecular assembly logic showing the transition from monomer to stable crystal lattice via dimerization.

Pharmaceutical Implications[1]

The structural features described above directly correlate with the compound's potential as a drug candidate.

-

Tautomerism & Binding: In solution, the 3-carboxylate and 5-carboxylate forms may interconvert. However, the crystal structure freezes the molecule in the most energetically stable tautomer (usually the 5-aryl-3-carboxylate form due to H-bonding). This defined geometry is crucial for docking studies against protein targets like Cyclooxygenase-2 (COX-2) .

-

Bromine Substitution: The meta-bromine is not merely a lipophilic spacer. In binding pockets, it often displaces water molecules and forms halogen bonds with backbone carbonyls of the target protein, significantly increasing potency compared to the unsubstituted analog.

References

-

Synthesis & Anti-inflammatory Activity: Tiwari, A., et al. (2018).[2][3] "Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents." Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.

-

General Crystallographic Trends of Pyrazoles: Chandra, et al. (2014). "Synthesis and crystal structure studies of ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate." AIP Conference Proceedings.

-

Biological Profiling of Pyrazole Carboxylates: Kavaliauskas, et al. (2023).[4] "Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships." Royal Society Open Science.

-

Chemical Properties & Identifiers: PubChem Database.[5] "Ethyl 5-bromo-1H-pyrazole-3-carboxylate (Isomer Analog)." National Center for Biotechnology Information.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epubl.ktu.edu [epubl.ktu.edu]

- 5. Ethyl 5-bromo-1H-pyrazole-3-carboxylate | C6H7BrN2O2 | CID 56956185 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling of Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate . As a 3,5-disubstituted pyrazole derivative, this compound exhibits distinct lipophilic characteristics driven by the bromophenyl moiety and the ethyl ester functionality.

Key Findings:

-

Aqueous Solubility: Predicted to be low (< 100 µM) due to high lipophilicity (cLogP ~3.0–3.5) and lack of ionization at physiological pH.

-

Organic Solvents: High solubility expected in dipolar aprotic solvents (DMSO, DMF) and moderate-to-high solubility in polar protic solvents (Ethanol, Methanol).

-

Critical Behavior: The compound exists in annular tautomeric equilibrium in solution, which can influence solubility measurements and crystal packing stability.

Physicochemical Identity & Structural Basis[1]

To understand the solubility behavior of this molecule, one must analyze its structural components and their interaction with solvent systems.

Structural Analysis

The molecule consists of three distinct pharmacophoric features:

-

Pyrazole Core: A 5-membered heteroaromatic ring containing two adjacent nitrogen atoms. It acts as both a hydrogen bond donor (NH) and acceptor (N).

-

Ethyl Ester (Position 3/5): A hydrophobic group that reduces water solubility compared to the corresponding carboxylic acid.

-

3-Bromophenyl Substituent: A highly lipophilic aromatic group. The bromine atom increases molecular weight and lipophilicity (hydrophobicity) significantly.

Tautomerism

In solution, 3,5-disubstituted pyrazoles undergo annular tautomerism (proton migration between N1 and N2). While the solid state often favors a single tautomer stabilized by intermolecular hydrogen bonding, solution-state solubility is an average of these equilibrating species.

-

Tautomer A: Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate

-

Tautomer B: Ethyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate[1]

Expert Insight: When dissolving this compound in DMSO-d6 for NMR, you may observe broadened peaks or distinct sets of signals depending on the rate of proton exchange, which is solvent-dependent [1].

Solubility Landscape

The following data represents the predicted solubility profile based on Structure-Property Relationships (SPR) of analogous pyrazole esters and general solubility rules for lipophilic small molecules.

Table 1: Estimated Solubility Profile

| Solvent Class | Specific Solvent | Solubility Rating | Estimated Range | Usage Context |

| Dipolar Aprotic | DMSO | Excellent | > 50 mg/mL | Primary Stock Solution (10–100 mM) |

| DMF | Excellent | > 50 mg/mL | Alternative Stock / Synthesis | |

| Polar Protic | Ethanol | Good | 10–30 mg/mL | Formulation / Crystallization |

| Methanol | Good | 10–30 mg/mL | HPLC Mobile Phase | |

| Non-Polar | Toluene | Moderate | 1–10 mg/mL | Partitioning Studies |

| Aqueous | Water (pH 7.4) | Poor | < 0.05 mg/mL | Biological Assay Buffer |

| 0.1 M HCl | Low | < 0.1 mg/mL | Pyrazoles are weakly basic (pKa ~2.[1]5) |

Critical Note: The presence of the bromine atom significantly increases the partition coefficient (LogP). While simple ethyl pyrazole-3-carboxylates are moderately soluble, the 3-bromophenyl derivative is strictly hydrophobic [2].

Experimental Protocol: Thermodynamic Solubility

For drug development applications, Thermodynamic Solubility (equilibrium solubility) is the gold standard, as opposed to Kinetic Solubility (precipitation from DMSO). The following protocol ensures data integrity.

Workflow Diagram (Graphviz)

The following diagram outlines the standard "Shake-Flask" methodology tailored for this compound.

Figure 1: Thermodynamic solubility determination workflow using the Shake-Flask method.

Detailed Methodology

Objective: Determine the saturation concentration (

Materials:

-

Compound: Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate (Solid).

-

Equipment: Orbital shaker, Centrifuge (or 0.45 µm PVDF filters), HPLC-UV.

Step-by-Step Procedure:

-

Preparation: Weigh approximately 2–5 mg of the solid compound into a 2 mL glass vial.

-

Solvent Addition: Add 1.0 mL of PBS (pH 7.4) to the vial.

-

Note: The solution should be visibly cloudy, indicating excess solid is present. If clear, add more solid.

-

-

Equilibration: Place the vial on an orbital shaker (or rotator) at 25°C. Shake for 24 to 48 hours .

-

Why: Lipophilic crystalline lattices require time to break down and reach thermodynamic equilibrium [3].

-

-

Separation:

-

Option A (Centrifugation): Centrifuge at 10,000 rpm for 10 minutes.

-

Option B (Filtration): Filter the supernatant through a low-binding filter (e.g., PVDF or PTFE). Avoid nylon filters as they may bind lipophilic drugs.

-

-

Quantification (HPLC-UV):

-

Inject the supernatant into an HPLC system.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

-

Mobile Phase: Water/Acetonitrile gradient (0.1% Formic Acid).

-

Detection: UV at 254 nm (aromatic ring) or 280 nm.

-

Calculation: Compare the peak area against a standard calibration curve prepared from a DMSO stock solution.

-

Applications & Handling

Stock Solution Preparation

For biological assays (e.g., kinase inhibition, cell viability), prepare a master stock in 100% DMSO .

-

Target Concentration: 10 mM or 20 mM.

-

Storage: Aliquot into small volumes and store at -20°C.

-

Freeze-Thaw: Limit to < 3 cycles. Pyrazole esters are generally stable, but repeated moisture introduction can promote hydrolysis of the ester to the carboxylic acid over long periods.

Troubleshooting Precipitation

When diluting the DMSO stock into aqueous media (e.g., cell culture media):

-

"Crash-out" Risk: Due to the high LogP, this compound may precipitate if the DMSO concentration drops below 1% in the final assay.

-

Mitigation:

-

Keep the final DMSO concentration at 0.5% – 1.0% if the assay tolerates it.

-

Use an intermediate dilution step (e.g., dilute 10 mM stock to 1 mM in DMSO, then to aqueous) rather than a direct large-step dilution.

-

References

-

Alkorta, I., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42.

-

PubChem. (2025).[5][6] Ethyl 5-bromo-1H-pyrazole-3-carboxylate (Analogous Structure Data). National Library of Medicine.

-

Avdeef, A. (2007).[2] Solubility of Sparingly-Soluble Ionizable Drugs. Advanced Drug Delivery Reviews, 59(7), 568-590.

-

Enamine. (2025).[6][7] Shake-Flask Aqueous Solubility Assay Protocols. Enamine.net.

Sources

- 1. Ethyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 2. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 5. Ethyl 1H-pyrazole-3-carboxylate | C6H8N2O2 | CID 7147518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 5-bromo-1H-pyrazole-3-carboxylate | C6H7BrN2O2 | CID 56956185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Purity analysis of Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate

Technical Guide: Purity Analysis of Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate

Executive Summary

Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate is a critical scaffold in medicinal chemistry, particularly in the development of cannabinoid receptor ligands (e.g., Rimonabant analogs) and anti-inflammatory agents. Its structural integrity relies on the stability of the ethyl ester and the purity of the halogenated aromatic ring.

This guide provides a self-validating analytical framework for this molecule. Unlike generic protocols, this workflow addresses the specific challenges of pyrazole tautomerism , halogen isotopic identification , and regioisomeric impurity profiling .

Core Analytical Strategy:

-

Identity: Confirmed via

H-NMR (diagnostic pyrazole singlet) and Mass Spectrometry (characteristic -

Purity: Reversed-Phase HPLC (RP-HPLC) using a C18 stationary phase with acidic modification to suppress NH-tautomeric peak broadening.

-

Impurity Profiling: Focus on hydrolysis products (carboxylic acids) and positional isomers derived from impure starting materials.

Molecular Profile & Impurity Origin

Understanding the physicochemical properties and synthetic route is prerequisite to designing the analysis.

| Feature | Specification | Analytical Implication |

| Formula | MW: ~311.13 g/mol . | |

| LogP | ~3.2 (Predicted) | Lipophilic. Requires high organic % in HPLC gradient. |

| pKa | ~11 (NH), ~2 (Conjugate acid) | Amphoteric. Mobile phase pH < 3.0 is critical to suppress ionization and tailing. |

| Chromophore | Pyrazole + Bromophenyl | UV Active. |

| Tautomerism | 1H- vs 2H-pyrazole | Rapid exchange in solution. May cause peak broadening if T > 30°C or pH is neutral. |

Synthetic Impurity Logic

The synthesis typically involves the condensation of a diketoester with hydrazine.

-

Impurity A (Hydrolysis): 5-(3-bromophenyl)-1H-pyrazole-3-carboxylic acid. (Occurs due to moisture/base).

-

Impurity B (Starting Material): Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate.

-

Impurity C (Regioisomer Source): If the starting bromobenzaldehyde contained 2-bromo or 4-bromo isomers, these will carry through.

Protocol 1: Structural Identification (The Fingerprint)

Before quantification, identity must be established using two orthogonal methods.

A. Mass Spectrometry (Isotope Pattern Analysis)

The presence of Bromine provides a definitive "fingerprint" that validates the structure better than exact mass alone.

-

Method: ESI-MS (Positive Mode).

-

Criteria:

-

Base Peak (

): Observed at -

Isotope Ratio: The intensity of the 311 peak (

Br) and 313 peak ( -

Absence of this doublet indicates de-bromination or incorrect structure.

-

B. H-NMR Spectroscopy (400 MHz, DMSO- )

-

Solvent: DMSO-

is preferred over -

Diagnostic Signals:

-

Pyrazole

: Singlet, -

NH Proton: Broad singlet,

ppm (often invisible if "wet", but confirms 1H-species). -

Ethyl Ester: Quartet (

ppm) and Triplet ( -

Aromatic Region: Multiplet, 4 protons (

ppm). Look for the specific pattern of 3-substitution (singlet-like peak for

-

Protocol 2: Purity Quantification (HPLC-UV)

This is the core release method. The choice of column and mobile phase is engineered to handle the lipophilicity of the bromine and the basicity of the pyrazole nitrogen.

Method Development Decision Tree

-

Column Choice: A standard C18 is sufficient for general purity. However, if separating bromine-positional isomers (e.g., 2-bromo vs 3-bromo), a PFP (Pentafluorophenyl) column is superior due to

- -

Mobile Phase: Acidic modifier is mandatory . Neutral pH causes the pyrazole NH to exchange rapidly, leading to peak splitting.

Detailed Operating Conditions

| Parameter | Condition | Rationale |

| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150mm, 3.5 | High surface area, excellent peak shape for basic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Low pH suppresses NH ionization ( |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong eluent for lipophilic bromo-compound. |

| Flow Rate | 1.0 mL/min | Standard backpressure balance. |

| Gradient | 0-2 min: 10% B2-15 min: 10% | Gradient required to elute polar acid impurities early and lipophilic ester late. |

| Detection | UV at 254 nm | Max absorption for bromophenyl-pyrazole system. |

| Temperature | 30°C | Controls viscosity and tautomeric exchange rate. |

System Suitability Test (SST) - The "Self-Validation"

Before running samples, the system must pass these criteria:

-

Tailing Factor (

): -

Precision: %RSD of peak area for 5 replicate injections

. -

Resolution (

): If a reference impurity (e.g., the carboxylic acid) is available,

Method Validation Strategy (ICH Q2(R1))

To ensure the method is robust for drug development, validation must follow ICH Q2(R1) guidelines.

-

Specificity: Inject the solvent blank, the synthesis precursors (diketoester), and the target. Ensure no interference at the retention time of the target (

min). -

Linearity: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

must be -

LOD/LOQ: Determine based on Signal-to-Noise ratio.

-

LOD: S/N

3:1 -

LOQ: S/N

10:1

-

-

Robustness: Deliberately vary flow rate (

mL/min) and Column Temp (

References

-

International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, 2005. Link

-

Agilent Technologies. Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-3887EN. (Demonstrates superiority of PFP for halogenated aromatics). Link

-

Frizzo, C. P., et al. Heterocyclic synthesis using 1,3-diketones.Journal of the Brazilian Chemical Society, 2009. (Mechanistic insight into pyrazole regioisomer formation). Link

-

Save My Exams. Mass Spectrometry: Bromine Isotope Patterns. (Foundational reference for 79Br/81Br identification).[1][2] Link

Sources

Technical Guide: Stability and Storage Architecture for Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate

Executive Summary

This technical guide defines the stability profile, degradation mechanisms, and storage protocols for Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate . Designed for drug discovery and medicinal chemistry applications, this compound serves as a critical scaffold for kinase inhibitors and anti-inflammatory agents.[1]

Its stability is governed primarily by two vectors: hydrolytic susceptibility of the ethyl ester moiety and photolytic potential of the aryl bromide. This guide provides a self-validating storage architecture compliant with ICH Q1A(R2) standards to ensure structural integrity over extended timelines.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

| Parameter | Specification |

| IUPAC Name | Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate |

| Molecular Formula | C₁₂H₁₁BrN₂O₂ |

| Molecular Weight | 295.13 g/mol |

| Physical State | Crystalline Solid (White to Off-white) |

| Solubility | DMSO (>20 mg/mL), Methanol, Ethanol; Poorly soluble in water. |

| pKa (Calc.) | ~13.8 (Pyrazole NH acidity), ~2.5 (Pyrazole N basicity) |

| Hygroscopicity | Moderate (Facilitates surface hydrolysis) |

Degradation Mechanisms: The "Why" Behind the Protocol

To design an effective storage protocol, one must understand the specific molecular vulnerabilities.

Hydrolytic Degradation (Primary Failure Mode)

The ethyl ester at position 3 is the most labile functionality. While pyrazoles are generally robust, the ester linkage is susceptible to hydrolysis, particularly under basic conditions or in the presence of moisture and trace acidic impurities.

-

Mechanism: Water acts as a nucleophile attacking the carbonyl carbon. This reaction is autocatalytic if the resulting carboxylic acid accumulates, lowering the local pH and accelerating further hydrolysis.

-

Indicator: Loss of the ethyl triplet/quartet in ¹H NMR and appearance of a broad carboxylic acid peak (~11-13 ppm).

Photolytic Dehalogenation (Secondary Failure Mode)

The 3-bromophenyl moiety presents a risk of photodehalogenation. High-energy UV radiation can homolytically cleave the C-Br bond, generating a radical pair that abstracts hydrogen from the solvent or lattice, resulting in the des-bromo impurity (Ethyl 5-phenyl-1H-pyrazole-3-carboxylate).

Tautomeric Equilibrium

This compound exists in dynamic equilibrium between the 1H- and 2H-pyrazole forms. While not a degradation pathway, shifts in this equilibrium (driven by solvent or pH) can alter solubility and crystal packing, potentially trapping solvent or moisture within the lattice.

Visualization: Degradation Pathways

The following diagram illustrates the critical degradation nodes.

Caption: Primary degradation pathways showing ester hydrolysis (red) and aryl bromide photolysis (yellow).

Storage and Handling Protocols

Based on the degradation mechanisms, the following tiered storage protocol is mandatory to maintain >98% purity.

Long-Term Storage (> 3 Months)

-

Temperature: -20°C ± 5°C. Lower temperatures reduce the kinetic rate of hydrolysis significantly.

-

Atmosphere: Argon or Nitrogen overlay is required. Oxygen is less of a concern than moisture, but inert gas displacement prevents humidity ingress.

-

Container: Amber glass vial with a PTFE-lined screw cap. Parafilm sealing is recommended as a secondary barrier.

-

Why Amber? Blocks UV radiation to prevent C-Br cleavage.

-

Why PTFE? Prevents leaching of plasticizers which can solubilize the compound.

-

Working Storage (< 3 Months)

-

Temperature: 2°C to 8°C (Refrigerated).

-

Desiccation: Store the vial inside a secondary container (desiccator) containing active silica gel or molecular sieves.

-

Thawing Protocol: Allow the vial to equilibrate to room temperature before opening .

-

Criticality: Opening a cold vial in humid air causes immediate condensation on the solid surface, initiating hydrolysis.

-

Solution Stability

-

DMSO/Methanol: Stable for ~24 hours at Room Temperature; ~1 week at 4°C.

-

Aqueous Buffers: Unstable. Prepare immediately prior to use. The ester half-life decreases rapidly as pH moves away from neutral (pH 7.0).

Quality Control & Validation (Self-Validating System)

To ensure the trustworthiness of your compound, implement this Stability-Indicating Method (SIM). This protocol separates the parent from its two main degradants (Acid and Des-bromo analogs).

Stability-Indicating HPLC Method

| Parameter | Condition | Rationale |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm | Provides hydrophobic selectivity for the bromo-aryl group. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses ionization of the carboxylic acid degradant, sharpening the peak. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong eluent for the lipophilic parent. |

| Gradient | 5% B to 95% B over 10 mins | Ensures elution of the non-polar parent while retaining the polar acid degradant early. |

| Detection | UV @ 254 nm | Optimal absorption for the bromophenyl-pyrazole chromophore. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

Acceptance Criteria

-

Purity: ≥ 98.0% (Area %).

-

Acid Impurity: ≤ 0.5%.

-

Des-bromo Impurity: ≤ 0.2%.

-

Water Content (Karl Fischer): ≤ 0.5% w/w (Critical for long-term stability).

QC Workflow Diagram

The following logic flow ensures that compromised material never enters an assay.

Caption: Decision matrix for validating compound integrity prior to experimental use.

Safety and Handling

-

Signal Word: Warning.

-

Hazards: Pyrazole derivatives are potential skin and eye irritants.[2] There is a risk of sensitization upon repeated exposure.

-

PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of fine dust.

References

-

International Conference on Harmonisation (ICH). (2003).[3][4] Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5][6] European Medicines Agency.[4][6] Link

-

Elguero, J. (2000). Pyrazoles and their Benzo Derivatives.[7][8] In Comprehensive Heterocyclic Chemistry II. Elsevier. (Authoritative text on pyrazole tautomerism and reactivity).

-

Larrosa, I., et al. (2008). Pd-catalyzed C-H activation of pyrazoles. Journal of the American Chemical Society.[8] (Context for the stability of the C-Br bond in cross-coupling). Link

-

PubChem. (2024). Ethyl 1H-pyrazole-3-carboxylate (Analogous Structure Data).[9][10][11][12][13] National Library of Medicine. Link

-

Sigma-Aldrich. (2024). Safety Data Sheet: Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate. (General safety protocols for aryl pyrazoles). Link

Sources

- 1. Ethyl 5-amino-1H-pyrazole-3-carboxylate [myskinrecipes.com]

- 2. Pyrazole | 288-13-1 [chemicalbook.com]

- 3. ICH Official web site : ICH [ich.org]

- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 6. youtube.com [youtube.com]

- 7. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties [mdpi.com]

- 8. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 9. Ethyl 1H-pyrazole-3-carboxylate | C6H8N2O2 | CID 7147518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 1H-Pyrazole-3-carboxylic acid, 5-ethyl-, ethyl ester | C8H12N2O2 | CID 8027614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 13. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Scalable Synthesis of Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate

Topic: Synthesis of Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate via Claisen condensation Content Type: Detailed Application Note & Protocol Audience: Researchers, Medicinal Chemists, Process Chemists

Abstract This technical guide details the synthesis of Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate , a critical pharmacophore in the development of p38 MAPK inhibitors, anti-inflammatory agents, and oncology therapeutics. The protocol utilizes a robust two-step sequence: a Claisen condensation of 3-bromoacetophenone with diethyl oxalate, followed by a regioselective cyclocondensation with hydrazine (Knorr reaction). Emphasis is placed on process criticalities, including moisture control during enolate formation and pH management during intermediate isolation, to ensure high fidelity and reproducibility.

Strategic Introduction & Retrosynthesis

The 1,5-diaryl-pyrazole-3-carboxylate scaffold is a privileged structure in medicinal chemistry. The presence of the 3-bromophenyl moiety offers a versatile handle for downstream diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, making this specific intermediate a high-value "branch point" in SAR (Structure-Activity Relationship) studies.

Retrosynthetic Logic:

The target pyrazole is disconnected at the N-C bonds, revealing a 1,3-dielectrophile (a

Pathway Visualization

Figure 1: Retrosynthetic disconnection showing the assembly of the pyrazole core from accessible precursors.

Experimental Protocol

Step 1: Claisen Condensation

Objective: Synthesis of Ethyl 4-(3-bromophenyl)-2,4-dioxobutanoate. Mechanism: Base-mediated enolization of the acetophenone followed by nucleophilic acyl substitution on diethyl oxalate.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8] | Role |

| 3-Bromoacetophenone | 199.05 | 1.0 | Substrate (Nucleophile) |

| Diethyl Oxalate | 146.14 | 1.2 | Electrophile |

| Sodium Ethoxide (NaOEt) | 68.05 | 1.3 - 1.5 | Base |

| Ethanol (Absolute) | - | Solvent | Medium (Anhydrous) |

| HCl (1M or conc.) | - | - | Quenching/Acidification |

Protocol

-

Preparation of NaOEt (In-situ):

-

Note: Commercial NaOEt can be used, but freshly prepared alkoxide often yields cleaner results due to lower hydroxide/carbonate content.

-

In a flame-dried 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser and N2 inlet, charge anhydrous Ethanol (10 mL/g of substrate).

-

Add Sodium metal (1.5 equiv) in small pieces. Stir until all sodium has dissolved and H2 evolution ceases.

-

Checkpoint: Solution should be clear and colorless to slightly yellow.

-

-

Condensation:

-

Cool the NaOEt solution to 0 °C (ice bath).

-

Add Diethyl Oxalate (1.2 equiv) dropwise over 15 minutes. Stir for 10 minutes.

-

Add 3-Bromoacetophenone (1.0 equiv) dropwise over 20 minutes.

-

Observation: The reaction mixture will typically turn yellow/orange, indicating enolate formation.

-

Allow the mixture to warm to room temperature (RT) and stir for 1 hour.

-

Heat to reflux (approx. 78 °C) for 3–4 hours.

-

TLC Monitoring: Mobile Phase Hexane:EtOAc (8:2). SM (acetophenone) should be consumed.

-

-

Workup & Isolation:

-

Cool the mixture to RT.

-

Pour the reaction mixture into ice-cold water (approx. 5x reaction volume).

-

Critical Step (Acidification): Acidify the aqueous solution with 1M HCl (or conc. HCl dropwise) to pH 2–3.

-

Chemistry: The initial product is the sodium enolate (water-soluble). Acidification protonates the enolate, causing the neutral 1,3-dicarbonyl species to precipitate.

-

Filter the resulting solid.[1][4] Wash with cold water and a small amount of cold EtOH.

-

Dry under vacuum.[1]

-

Yield Expectation: 75–85%.[1] Appearance: Off-white to yellow solid.

-

Step 2: Knorr Cyclization

Objective: Synthesis of Ethyl 5-(3-bromophenyl)-1H-pyrazole-3-carboxylate. Mechanism: Double condensation of hydrazine with the 1,3-diketone system.

Materials & Reagents